Enhanced Acidity vs. 1,2,4-Thiadiazole
The carboxylic acid group of 1,2,5-thiadiazole-3-carboxylic acid exhibits a pKa of 2.47, making it 0.65 log units more acidic than 1,2,4-thiadiazole-3-carboxylic acid (pKa 3.12) [1]. This enhanced acidity stems from the unique 1,2,5-arrangement of heteroatoms, which exerts a stronger electron-withdrawing inductive effect on the carboxylate moiety, thereby improving ionization at physiological pH.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 2.47 |
| Comparator Or Baseline | 1,2,4-Thiadiazole-3-carboxylic acid pKa = 3.12 |
| Quantified Difference | ΔpKa = 0.65 (lower pKa = stronger acid) |
| Conditions | Measured/predicted in aqueous solution at 25 °C |
Why This Matters
Lower pKa improves carboxylate anion formation at physiological pH, enhancing solubility and target engagement in medicinal chemistry applications.
- [1] ScienceDirect. 1,2,5-Thiadiazole - an overview. Comprehensive Heterocyclic Chemistry. View Source
